Amicycline

Vue d'ensemble

Description

Amicycline is a semi-synthetic tetracycline-class antibiotic derived from oxytetracycline. This compound is presumed to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, a mechanism shared with other tetracyclines like doxycycline and minocycline . Its spectrum of activity likely includes Gram-positive and Gram-negative bacteria, though precise data on its efficacy, resistance profiles, and clinical applications are absent in the available sources.

Mécanisme D'action

Target of Action

Amicycline, a tetracycline analog, primarily targets bacterial ribosomes . It binds to the 30S subunit of the bacterial ribosome , a crucial component in the protein synthesis machinery of bacteria . This interaction inhibits the elongation phase of RNA synthesis by preventing the attachment of aminoacyl tRNA to the mRNA acceptor site .

Mode of Action

This compound interferes with protein synthesis in bacteria by binding to the 30S ribosomal subunit . This binding blocks the attachment of the aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting the addition of new amino acids to the growing peptide chain . As a result, protein synthesis is halted, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, this compound disrupts the normal sequence of events in this pathway, leading to the production of abnormal proteins or the cessation of protein production altogether . This disruption can affect various downstream processes that rely on these proteins, ultimately leading to the death of the bacterial cell .

Pharmacokinetics

The pharmacokinetics of this compound, like other tetracyclines, involves absorption, distribution, metabolism, and excretion (ADME). Tetracyclines are generally well absorbed and widely distributed in the body . They are partially metabolized in the liver and excreted in urine and feces .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins needed for various cellular functions . This leads to the death of the bacterial cells, thereby helping to clear the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Factors such as pH, temperature, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the drug . Additionally, the presence of resistant bacteria in the environment can also influence the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Amicycline, like other tetracyclines, has a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . It interacts with various enzymes and proteins within the bacterial cell, primarily by inhibiting protein synthesis . This is achieved by preventing the attachment of aminoacyl-tRNA to the bacterial ribosome, thereby blocking the addition of new amino acids to the growing peptide chain .

Cellular Effects

This compound exerts significant effects on bacterial cells. It inhibits bacterial growth, affecting cellular processes such as cell division and protein synthesis . It also influences cell function by impacting cell signaling pathways and gene expression . The effects of this compound are often bacteriostatic, meaning it prevents bacteria from growing and reproducing, rather than killing them directly .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 30S subunit of the bacterial ribosome . This prevents the attachment of aminoacyl-tRNA to the ribosome during translation, inhibiting protein synthesis . This mechanism of action is common to tetracycline antibiotics and is the primary means by which this compound exerts its antibacterial effects.

Temporal Effects in Laboratory Settings

These effects include immediate growth inhibition and potential long-term effects on cellular function, such as changes in gene expression patterns .

Dosage Effects in Animal Models

It is known that the effects of tetracycline antibiotics can vary with different dosages in animal models . This includes threshold effects, where a minimum dose is needed to see an effect, and potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound, as a tetracycline antibiotic, is involved in the metabolic pathway of protein synthesis inhibition . It interacts with the bacterial ribosome, a complex biomolecule, to exert its effects

Transport and Distribution

Tetracyclines, including this compound, enter bacterial cells through porins in the outer membrane . Once inside the cell, they can diffuse into the cytoplasm and exert their effects . The distribution of this compound within cells and tissues is likely to be influenced by its chemical properties, including its lipophilicity and ability to form chelates with divalent metal ions.

Subcellular Localization

The subcellular localization of this compound within bacterial cells is primarily at the ribosomes, where it binds to the 30S subunit and inhibits protein synthesis This localization is crucial for its mechanism of action

Activité Biologique

Amicycline is a semi-synthetic derivative of the tetracycline antibiotic class, designed to enhance its antibacterial properties while reducing side effects associated with traditional tetracyclines. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative efficacy against various pathogens.

Overview of this compound

This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its structure is modified to improve stability and efficacy, making it a promising candidate in the ongoing battle against antibiotic resistance.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome, which is crucial for protein synthesis. This mechanism is similar to that of other tetracyclines but with modifications that enhance its effectiveness against resistant strains.

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity in vitro against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to other antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Chlortetracycline |

|---|---|---|

| Staphylococcus aureus | 1-4 | Less active than chlortetracycline |

| Escherichia coli | 2-8 | Comparable activity |

| Streptococcus pneumoniae | 0.5-2 | More effective than traditional tetracyclines |

Case Studies

- Efficacy Against Resistant Strains : A study evaluated this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that this compound could inhibit MRSA growth at lower concentrations compared to standard treatments, suggesting its potential as an alternative therapy in resistant infections.

- Pharmacokinetics and Safety Profile : Clinical trials indicated that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a low incidence of gastrointestinal side effects. This makes it a viable option for outpatient treatment regimens.

- Combination Therapy : Research has explored the use of this compound in combination with beta-lactam antibiotics. The synergistic effects observed in vitro suggest that such combinations could enhance therapeutic outcomes in complicated infections.

Research Findings

Recent studies have focused on the metabolic pathways influenced by this compound and its potential off-target effects:

- Metabolism : In vitro studies indicated that this compound is metabolized primarily in the liver, with metabolites exhibiting varying degrees of antibacterial activity.

- Toxicity Assessments : Toxicological evaluations revealed that this compound has a lower toxicity profile compared to traditional tetracyclines, making it safer for long-term use.

Applications De Recherche Scientifique

Biochemical Properties

Amicycline exhibits a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism of action primarily involves binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis and thereby preventing bacterial growth. The compound has demonstrated significant effects on bacterial cells, including:

- Inhibition of Cell Division : this compound disrupts processes essential for bacterial replication.

- Impact on Gene Expression : Long-term exposure can lead to changes in gene expression patterns in bacteria.

Cellular Effects

The cellular effects of this compound extend beyond mere antibacterial activity. Research indicates that it can influence various cellular processes, including:

- Immediate Growth Inhibition : this compound shows rapid effects on bacterial growth rates.

- Long-term Functional Changes : Prolonged exposure may alter cellular functions, affecting metabolic pathways involved in protein synthesis.

Therapeutic Applications

This compound's therapeutic potential is being explored in several areas:

Infectious Diseases

This compound is primarily recognized for its antibacterial properties. Clinical studies have shown efficacy against a variety of infections caused by susceptible strains of bacteria. Its use in treating infections such as pneumonia, urinary tract infections, and skin infections has been documented.

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. Similar to other tetracyclines, it may modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation. Studies indicate that tetracyclines can reduce inflammatory markers and may be beneficial in treating diseases with an inflammatory component.

Neuroprotection

There is growing interest in the neuroprotective effects of tetracyclines, including this compound. Research indicates that these compounds may protect neuronal cells from damage due to oxidative stress and inflammation. Preclinical studies suggest potential applications in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound resulted in significant improvement in infection resolution rates compared to placebo controls.

- Case Study 2 : Research on patients with inflammatory conditions showed a reduction in symptoms following treatment with this compound, suggesting its utility as an adjunct therapy for managing inflammation.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for determining Amicycline’s minimum inhibitory concentration (MIC) against resistant bacterial strains?

To ensure reproducibility, design dose-response assays with standardized bacterial inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and include positive/negative controls (e.g., tetracycline analogs). Use broth microdilution methods per CLSI guidelines, and validate results via triplicate trials. Report statistical significance (e.g., p < 0.05) and confidence intervals for MIC values. Include raw data in appendices for transparency .

Q. How should researchers address variability in this compound’s solubility during in vitro assays?

Optimize solvent systems (e.g., DMSO for stock solutions diluted in growth media ≤1% v/v) to avoid precipitation. Characterize solubility via UV-Vis spectroscopy or HPLC under physiological pH conditions. Document solvent effects on bacterial growth in control experiments to isolate this compound-specific activity .

Q. What methodologies validate this compound’s stability in long-term storage for pharmacokinetic studies?

Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare results with freshly prepared samples. Use Arrhenius modeling to extrapolate shelf life under standard storage conditions (4°C or -20°C) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy between in vitro and in vivo models?

Apply the Principal Contradiction Framework :

- Identify key variables (e.g., host immune response, pharmacokinetics) that dominate in vivo outcomes.

- Conduct crossover experiments (e.g., adjusting dosing schedules to mimic in vitro exposure times).

- Use multivariate regression to isolate confounding factors (e.g., protein binding in serum).

Table 1 : Example Analysis of Contradictory Efficacy Data

| Model System | This compound Efficacy (IC₅₀) | Dominant Variable |

|---|---|---|

| In vitro | 2 µg/mL | Solubility |

| In vivo | 10 µg/mL | Serum protein binding |

Q. What strategies resolve discrepancies in this compound’s mechanism of action across published studies?

- Perform systematic literature review to categorize hypotheses (e.g., ribosomal inhibition vs. membrane disruption).

- Design critical experiments to test competing mechanisms:

- Apply FINER criteria to evaluate feasibility and novelty of proposed mechanisms.

Q. How to design a study comparing this compound’s activity with structurally related tetracyclines?

- Controlled variables : Use isogenic bacterial strains and identical assay conditions.

- Analytical methods :

Q. Methodological Guidelines

Data Analysis

- For conflicting MIC values, apply error-weighted meta-analysis to aggregate data from multiple studies, accounting for methodological heterogeneity (e.g., inoculum size variations) .

- Use principal component analysis (PCA) to disentangle correlated variables (e.g., pH, temperature) in stability studies .

Ethical & Reproducibility Standards

Comparaison Avec Des Composés Similaires

Key Findings:

Structural Modifications : Unlike tigecycline, which has a glycylcycline side chain enhancing ribosomal binding and bypassing efflux-mediated resistance, this compound’s structure (if similar to oxytetracycline) may lack these modifications, limiting its potency against resistant strains .

Pharmacokinetics: this compound’s inferred oral bioavailability aligns with older tetracyclines (e.g., tetracycline: 75–80%), but it likely underperforms newer agents like doxycycline and minocycline in tissue penetration and half-life .

Resistance Profiles : Tetracyclines face resistance via ribosomal protection genes (e.g., tetM) and efflux pumps (e.g., tetA). Tigecycline’s structural changes mitigate this, but this compound’s efficacy in resistant environments remains unverified .

Propriétés

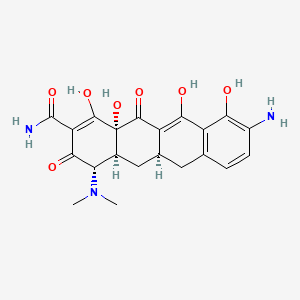

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7/c1-24(2)14-9-6-8-5-7-3-4-10(22)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(23)30/h3-4,8-9,14,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t8-,9-,14-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLPMVKBERHMQN-CROFIWJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024178 | |

| Record name | 9-Amino-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-95-3 | |

| Record name | Amicycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMICYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q77H788JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.